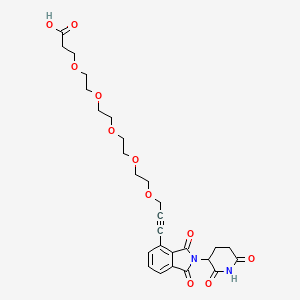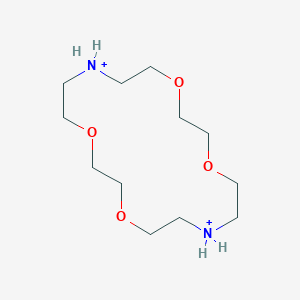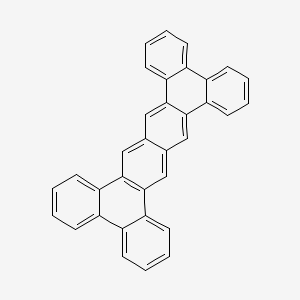
N-(4-Nitrobenzyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Nitrobenzyl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a nitrobenzyl group and a diamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzyl bromide with 1,2-phenylenediamine. The reaction is carried out in methanol, where 4-nitrobenzyl bromide is added dropwise to a stirred solution of 1,2-phenylenediamine . The reaction conditions include maintaining the temperature and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
N-(4-Nitrobenzyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc powder in ethanol for reduction reactions . Oxidizing agents and other specific reagents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-(4-Nitrobenzyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds and other derivatives.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
作用机制
The mechanism of action of N-(4-Nitrobenzyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
N-Phenylbenzene-1,2-diamine: Similar structure but lacks the nitro group.
N-(4-Methoxybenzyl)benzene-1,2-diamine: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The nitro group can undergo various redox reactions, while the diamine group can participate in hydrogen bonding and other interactions, making this compound versatile for different research and industrial applications .
属性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-N-[(4-nitrophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H13N3O2/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(17)18/h1-8,15H,9,14H2 |
InChI 键 |
BULXRVNHQUYFRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




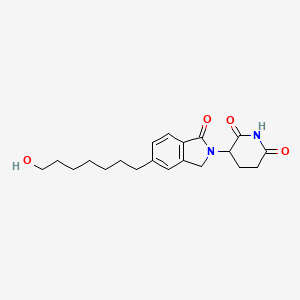
![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
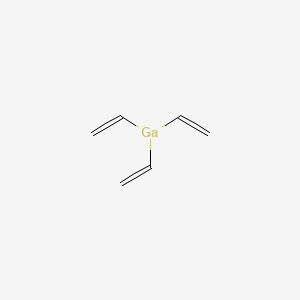
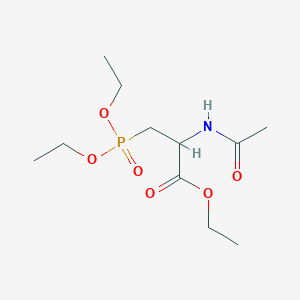
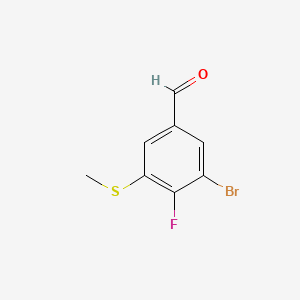
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)

